8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C
Overview
Description
8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C is a complex organic compound with a molecular formula of C26H34O12 This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, oxo, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C typically involves multi-step organic synthesisEach step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the molecule .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield additional oxo groups, while reduction can lead to the formation of alcohols. Substitution reactions can introduce new functional groups, further modifying the compound’s chemical properties .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology: In biological research, 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules .
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications. Its complex structure and multiple functional groups make it a candidate for drug development, particularly in targeting specific molecular pathways .
Industry: Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates .
Mechanism of Action
The mechanism of action of 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C include other azulene derivatives, furan-containing compounds, and molecules with similar functional groups.
Uniqueness: What sets this compound apart is its intricate structure, which combines multiple reactive sites and functional groups.
Properties
IUPAC Name |
[3,6,9-trimethylidene-2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-hydroxy-2-methyl-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O12/c1-9-6-15(37-25(33)26(5,34)12(4)28)18-11(3)23(32)38-22(18)17-10(2)14(7-13(9)17)35-24-21(31)20(30)19(29)16(8-27)36-24/h13-22,24,27,29-31,34H,1-3,6-8H2,4-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRBQIGYWHKJRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C(=O)OC1CC(=C)C2CC(C(=C)C2C3C1C(=C)C(=O)O3)OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901099267 | |
Record name | Butanoic acid, 2-hydroxy-2-methyl-3-oxo-, (3aR,4R,6aR,8S,9aR,9bR)-8-(β-D-glucopyranosyloxy)dodecahydro-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-yl ester, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901099267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93395-31-4 | |
Record name | Butanoic acid, 2-hydroxy-2-methyl-3-oxo-, (3aR,4R,6aR,8S,9aR,9bR)-8-(β-D-glucopyranosyloxy)dodecahydro-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-yl ester, (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93395-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 2-hydroxy-2-methyl-3-oxo-, (3aR,4R,6aR,8S,9aR,9bR)-8-(β-D-glucopyranosyloxy)dodecahydro-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-yl ester, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901099267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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